![molecular formula C24H28N6O2 B1677587 Myoseverin CAS No. 267402-71-1](/img/structure/B1677587.png)
Myoseverin
Overview
Description
Myoseverin is a microtubule-binding trisubstituted purine. It directly binds to tubulin and disrupts the structure of the microtubule cytoskeleton, resulting in myotube fission .
Synthesis Analysis
Myoseverin was identified from a library of 2,6,9-trisubstituted purines in a morphological differentiation screen . A variety of myoseverin derivatives have been synthesized and screened for inhibition of spindle assembly in Xenopus egg extracts and for microtubule disassembly in vitro .Molecular Structure Analysis
Myoseverin is a trisubstituted purine. It was identified from a library of 2,6,9-trisubstituted purines .Chemical Reactions Analysis
Myoseverin inhibits microtubule assembly in vitro, interferes with normal mitotic spindle assembly, and arrests the cell cycle in mitosis .Physical And Chemical Properties Analysis
Myoseverin has a molecular weight of 432.52 and its molecular formula is C24H28N6O2 . It is a solid substance .Scientific Research Applications
Microtubule-Binding Molecule
Myoseverin is a microtubule-binding molecule . It was identified from a library of 2,6,9-trisubstituted purines in a morphological differentiation screen . This property allows it to interact with microtubules, which are a component of the cell’s cytoskeleton and play crucial roles in many cellular processes including mitosis, intracellular transport, and maintenance of cell shape .
Induction of Myotube Fission
Myoseverin has the ability to induce the reversible fission of multinucleated myotubes into mononucleated fragments . This process promotes DNA synthesis and cell proliferation after removal of the compound and transfer of the cells to fresh growth medium .
Affects Gene Expression
Myoseverin affects the expression of a variety of growth factor, immunomodulatory, extracellular matrix-remodeling, and stress response genes . This is consistent with the activation of pathways involved in wound healing and tissue regeneration .
Facilitates Cell Cycle Reentry
In colony-forming assays, myoseverin facilitated cell cycle reentry, increasing the number of colony-forming units in differentiated cell populations by more than twofold . This suggests that myoseverin could be used to stimulate cell proliferation in certain contexts.
Inhibition of Microtubule Assembly
Myoseverin, a trisubstituted purine, inhibits microtubule assembly in vitro . It interferes with normal mitotic spindle assembly and arrests the cell cycle in mitosis in U937 cells . This property makes it a potential tool for studying cell division and could have implications for the development of cancer therapies.
Potential Anticancer Drug Candidate
Myoseverin and its derivatives have been screened against 60 cancer cell lines at the National Cancer Institute as possible anticancer drug candidates . The ability of myoseverin to interfere with microtubule assembly and cell division suggests that it could be used to inhibit the proliferation of cancer cells .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-N,6-N-bis[(4-methoxyphenyl)methyl]-9-propan-2-ylpurine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-16(2)30-15-27-21-22(25-13-17-5-9-19(31-3)10-6-17)28-24(29-23(21)30)26-14-18-7-11-20(32-4)12-8-18/h5-12,15-16H,13-14H2,1-4H3,(H2,25,26,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCOTQWQVPRTNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)NCC3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Myoseverin | |
CAS RN |
267402-71-1 | |
Record name | Myoseverin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0267402711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.